1,3-Bis(2-hydroxyethoxy)benzene
Overview
Description
1,3-Bis(2-hydroxyethoxy)benzene is a chemical compound that can be derived from various synthesis methods and has a range of applications due to its unique molecular structure. It is related to compounds that have been synthesized and studied for their diverse chemical properties and potential uses in different fields, such as anion transport, host-guest chemistry, and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions and the use of specific reagents to achieve the desired molecular architecture. For instance, the synthesis of 1-hydroxy-2,4-benzodioates is achieved through a [3+3] cyclocondensation of 1,3-bis(silyloxy)-1,3-butadienes with 3-alkoxy- and 3-silyloxy-2-alkoxycarbonyl-2-en-1-ones, providing a regioselective approach to these compounds . Similarly, the synthesis of 1,2-bis(3,4-dicyanophenoxymethyl)benzene from 1,2-bis(hydroxymethyl)benzene and 4-nitrophthalodinitrile, followed by tetramerization, results in a binuclear zinc phthalocyanine with unique bridging properties .
Molecular Structure Analysis
The molecular structure of compounds related to 1,3-Bis(2-hydroxyethoxy)benzene is characterized by the presence of various functional groups and the spatial arrangement of these groups around the benzene core. For example, the crystal structure of a synthesized compound with a similar backbone, 1,3-bis[2-(pyrrol-2-carbonyloxy)ethoxy]benzene, reveals a monoclinic space group with specific bond lengths and angles, contributing to its two-dimensional layer formation through hydrogen bonding . The molecular structure is crucial in determining the physical and chemical properties of these compounds.
Chemical Reactions Analysis
The chemical reactivity of compounds like 1,3-Bis(2-hydroxyethoxy)benzene is influenced by the substituents attached to the benzene ring. For example, the presence of electron-withdrawing groups such as trifluoromethyl and nitro groups on 1,3-bis(benzimidazol-2-yl)benzene derivatives significantly enhances their anionophoric activity . The reactivity can also be tailored by the synthesis method, as seen in the preparation of bis(1-benzyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7] decane) peroxodisulfate, which acts as a mild and efficient oxidizer for organic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 1,3-Bis(2-hydroxyethoxy)benzene are diverse. For instance, the hydrolysis behavior of 1,4-bis(triethoxysilyl)benzene, a precursor of bridged polysilsesquioxanes, has been studied using 29Si NMR spectroscopy, revealing insights into the hydrolysis process and the stability of the resulting silanol groups . The solid-state interactions of 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives have been characterized, showing different types of intermolecular interactions such as C–Br...π(arene) and Br...Br contacts . These properties are essential for understanding the behavior of these compounds in various applications.
Scientific Research Applications
Photoluminescent Polymers : This compound is used in the synthesis of photoluminescent, segmented oligo-polyphenylenevinylene copolymers. These polymers exhibit UV−vis absorbance and fluorescence emission, which are attributed to hydrogen-bond-assisted interactions between chromophores in the solid state. This property is significant for applications in electronic spectroscopy and materials science (Sierra & Lahti, 2004).
Optical Polymer Composite Materials : It is involved in the synthesis of 1,3-Bis(isocyanatomethyl)benzene, which is known for its excellent yellowing resistance and weather resistance. This makes it valuable in industries such as construction and automotive, particularly in optical polymer composites (Jianxun et al., 2018).
Polysilsesquioxane Synthesis : In the synthesis of bridged polysilsesquioxanes, a type of hybrid organic-inorganic material, 1,3-Bis(2-hydroxyethoxy)benzene derivatives are used. These materials are studied for their hydrolysis behavior, which is crucial for understanding their applications in materials science (Saito et al., 2011).
Fluorine-Containing Polyethers : The compound is a precursor in the synthesis of fluorine-containing polyethers. These materials are known for their solubility, hydrophobic nature, and low dielectric properties, making them useful in various industrial applications (Fitch et al., 2003).
Polyurethane Synthesis : It is used in the rapid microwave-promoted synthesis of polyurethanes, a class of polymers with a wide range of applications. This approach significantly enhances the efficiency of the polymerization process (Hiroki et al., 2008).
Matrix Material in Epoxy Resins : This compound is also involved in the development of intercrosslinked matrix materials for siliconized epoxy-1,3-bis(maleimido)benzene systems. These materials are characterized by their mechanical and thermal properties, indicating their potential use in advanced composite materials (Kumar et al., 2002).
Future Directions
properties
IUPAC Name |
2-[3-(2-hydroxyethoxy)phenoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8,11-12H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXFZZHBFXRZMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
74576-84-4 | |
Record name | Poly(oxy-1,2-ethanediyl), α,α′-1,3-phenylenebis[ω-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74576-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044502 | |
Record name | 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-hydroxyethoxy)benzene | |
CAS RN |
102-40-9 | |
Record name | 1,3-Bis(2-hydroxyethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(2-hydroxyethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 102-40-9 | |
Source | DTP/NCI | |
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Record name | Ethanol, 2,2'-[1,3-phenylenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-[Benzene-1,3-diylbis(oxy)]diethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[1,3-phenylenebis(oxy)]bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,3-BIS(2-HYDROXYETHOXY)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4SGN7D66B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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